molecular formula C11H13NO3S B1414668 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid CAS No. 1019127-35-5

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid

Cat. No. B1414668
CAS RN: 1019127-35-5
M. Wt: 239.29 g/mol
InChI Key: ZUCWOWQTTVMESP-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid (THFAA) is a carboxylic acid derivative of benzothiophene, a heterocyclic aromatic compound found in various natural products. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. THFAA has been used as a synthetic intermediate in the preparation of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of polymers and as a catalyst in organic reactions. In addition, THFAA has been found to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity.

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to possess a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been used as a reagent in the synthesis of polymers and as a catalyst in organic reactions. In addition, 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, and in the development of new drugs for the treatment of cancer.

Mechanism of Action

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting COX-2, 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is able to reduce inflammation and pain. In addition, 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid has been found to act as an antioxidant, meaning that it can reduce the amount of free radicals in the body. This can help to reduce the risk of oxidative damage to cells and tissues.
Biochemical and Physiological Effects
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid has been found to possess a number of biochemical and physiological effects. It has been found to act as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent. It has also been found to possess anti-microbial and anti-fungal properties. In addition, 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid has been found to possess neuroprotective and neuroregenerative properties, meaning that it can help to protect and repair neurons in the brain.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used as a reagent in the synthesis of polymers and as a catalyst in organic reactions. In addition, it is relatively inexpensive and can be easily obtained from commercial sources.
The major limitation of using 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid in laboratory experiments is its instability. It has a relatively short shelf life and can be easily degraded by light and heat. It is also sensitive to air and moisture, so it must be stored in an airtight container and in a cool, dry place.

Future Directions

1. Further research into the potential applications of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid in the treatment of neurological disorders, such as Alzheimer’s disease.
2. Development of new drugs based on 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid for the treatment of cancer.
3. Investigation of the potential of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid to act as an anti-fungal agent.
4. Exploration of the potential of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid as an anti-inflammatory agent for the treatment of inflammatory diseases.
5. Investigation of the potential of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid to act as an antioxidant for the prevention of oxidative damage to cells and tissues.
6. Investigation of the potential of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid to act as a neuroprotective agent for the protection and repair of neurons in the brain.
7. Development of new methods for the synthesis of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid.
8. Investigation of the potential of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid to act as a catalyst in organic reactions.
9. Exploration of the potential of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid to act as a reagent in the synthesis of polymers.

properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h5H,1-4,6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWOWQTTVMESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid

CAS RN

1019127-35-5
Record name 2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylformamido)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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